molecular formula C18H22N4O2S2 B2815624 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide CAS No. 664969-49-7

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide

Cat. No.: B2815624
CAS No.: 664969-49-7
M. Wt: 390.52
InChI Key: OKFJOGBEXBLEHU-UHFFFAOYSA-N
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Description

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C18H22N4O2S2 and a molecular weight of 390.52 g/mol . This compound is characterized by the presence of a benzyl group, a sulfamoylphenyl group, and a piperazine ring with a carbothioamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or sulfamoylphenyl groups can be replaced by other functional groups using appropriate reagents.

    Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amide or thiol.

Scientific Research Applications

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c19-26(23,24)17-8-6-16(7-9-17)20-18(25)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,20,25)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFJOGBEXBLEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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